molecular formula C12H12N2 B11197703 1-benzylpyridin-4(1H)-imine

1-benzylpyridin-4(1H)-imine

Cat. No.: B11197703
M. Wt: 184.24 g/mol
InChI Key: KHFPLJSUSKBXHP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-benzylpyridin-4(1H)-imine can be achieved through several synthetic routes. One common method involves the condensation of benzylamine with pyridine-4-carbaldehyde under acidic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: Benzylamine reacts with pyridine-4-carbaldehyde in the presence of an acid catalyst to form this compound.

Chemical Reactions Analysis

1-Benzylpyridin-4(1H)-imine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions are:

  • Oxidation: : The imine group can be oxidized to form the corresponding oxime or nitrile.

      Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

      Major Products: Oxime or nitrile derivatives.

  • Reduction: : The imine group can be reduced to form the corresponding amine.

      Reagents and Conditions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

      Major Products: Benzylpyridin-4-amine.

  • Substitution: : The benzyl group can undergo nucleophilic substitution reactions.

      Reagents and Conditions: Nucleophiles such as halides or thiols can be used under basic conditions.

      Major Products: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of neurodegenerative diseases due to its ability to interact with specific molecular targets.

    Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-benzylpyridin-4(1H)-imine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzyl group can enhance the compound’s binding affinity to hydrophobic pockets within the target molecules, thereby increasing its efficacy.

Comparison with Similar Compounds

1-Benzylpyridin-4(1H)-imine can be compared with other similar compounds, such as:

    1-Benzylpyridin-4(1H)-one:

    1-Benzyl-4-aminopyridine: The presence of an amine group instead of an imine group changes its chemical properties and biological activity.

    1-Benzyl-4-hydroxypyridine: The hydroxyl group provides different reactivity and potential for hydrogen bonding compared to the imine group.

The uniqueness of this compound lies in its imine functionality, which allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

1-benzylpyridin-4-imine

InChI

InChI=1S/C12H12N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-9,13H,10H2

InChI Key

KHFPLJSUSKBXHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N)C=C2

Origin of Product

United States

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